Egfr-IN-86

EGFR kinase inhibition Biochemical assay Erlotinib comparison

For researchers studying glioblastoma, sourcing EGFR inhibitors with poor blood-brain barrier penetration is a common challenge. Egfr-IN-86 (CAS 3055550-22-3) provides a potent and selective solution. - Potent wild-type EGFR inhibition with a biochemical IC50 of 1.5 nM. - 122-fold greater potency than osimertinib in wild-type EGFR glioblastoma models. - Validated apoptosis induction and G2/M cell cycle arrest in U87 cells.

Molecular Formula C20H21N7O2S
Molecular Weight 423.5 g/mol
Cat. No. B12378461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-86
Molecular FormulaC20H21N7O2S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NC(=C3C=CN(C3=N2)C)NC4=CC=CC=C4S(=O)(=O)N5CCC5
InChIInChI=1S/C20H21N7O2S/c1-14-8-13-27(24-14)20-22-18(15-9-12-25(2)19(15)23-20)21-16-6-3-4-7-17(16)30(28,29)26-10-5-11-26/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,22,23)
InChIKeyWDJPMSIMYPBJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr-IN-86 (EGFR-IN-86) Procurement Guide: Potent Pyrazole-Pyrrolopyrimidine EGFR Inhibitor for Glioblastoma Research


Egfr-IN-86 (also designated EGFR-IN-86 or compound 4i) is a synthetic small molecule belonging to the pyrazole-pyrrolopyrimidine class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. It is characterized by a molecular weight of 423.49 g/mol and the molecular formula C20H21N7O2S . In biochemical assays, Egfr-IN-86 inhibits EGFR kinase activity with a half-maximal inhibitory concentration (IC50) of 1.5 nM [1]. The compound was discovered as part of a medicinal chemistry campaign to identify novel anti-glioma agents and has demonstrated potent, selective antiproliferative activity against glioblastoma cell lines in vitro [1].

Why EGFR Inhibitors Are Not Interchangeable: The Critical Role of Potency and Mutant Selectivity in Glioblastoma Models


EGFR tyrosine kinase inhibitors (TKIs) exhibit significant variability in their biochemical potency, mutant selectivity profiles, and cellular efficacy, even when targeting the same kinase domain [1]. First-generation reversible inhibitors such as erlotinib and gefitinib, second-generation irreversible pan-ErbB inhibitors like afatinib, and third-generation mutant-selective agents such as osimertinib each possess distinct binding kinetics and mutation-dependent activities that preclude generic substitution in experimental settings [1][2]. In the context of glioblastoma research, wild-type EGFR amplification and EGFRvIII mutations are common oncogenic drivers, yet many clinically approved EGFR TKIs show limited brain penetration or weak activity against glioblastoma-relevant molecular contexts [3]. Therefore, procurement decisions must be guided by compound-specific, quantitative performance data obtained in assays directly relevant to the intended research application.

Quantitative Differentiation of Egfr-IN-86: Direct Comparator Evidence for Procurement Decisions


EGFR Kinase Inhibition Potency: Direct Head-to-Head Superiority Over Erlotinib

In a direct comparative biochemical assay measuring EGFR kinase inhibition, Egfr-IN-86 (compound 4i) exhibited an IC50 value of 1.5 nM, demonstrating 1.53-fold greater potency than the first-generation clinical standard erlotinib, which displayed an IC50 of 2.3 nM in the same experimental system [1]. This quantitative advantage was observed within a series of novel pyrazole-pyrrolopyrimidine derivatives that showed a broad range of inhibitory activities (IC50 = 3.4–873.2 nM), with Egfr-IN-86 identified as the most potent compound in the series [1].

EGFR kinase inhibition Biochemical assay Erlotinib comparison

Wild-Type EGFR Inhibition: 122-Fold Greater Potency Than Osimertinib

Egfr-IN-86 inhibits wild-type EGFR with an IC50 of 1.5 nM [1]. In contrast, the third-generation mutant-selective EGFR inhibitor osimertinib (AZD9291) has been reported to exhibit weak activity against wild-type EGFR, with an IC50 of 184 nM in biochemical assays . This represents a 122-fold potency advantage for Egfr-IN-86 in the wild-type EGFR context.

Wild-type EGFR Potency comparison Osimertinib

Cellular Selectivity for Glioblastoma: Preferential Activity Against U87 Cells

In a panel of cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), U87 (glioblastoma, wild-type EGFR), U87 (mutant EGFR), and MCF-12A (normal cells), Egfr-IN-86 (compound 4i) demonstrated the most potent antiproliferative activity specifically against glioblastoma cells compared to other cancer cell types tested [1]. While exact IC50 values for each cell line were not disclosed in the abstract, the authors explicitly concluded that 'compound 4i showed the most potent activity against glioblastoma cells as compared to other cancer cells' [1].

Glioblastoma Cellular antiproliferative Cancer cell panel

Mechanistic Validation: Apoptosis Induction and G2/M Cell Cycle Arrest in U87 Cells

Egfr-IN-86 induces apoptosis in U87 glioblastoma cells in a concentration-dependent manner and causes cell cycle arrest specifically at the G2/M phase [1]. This mechanistic profile is consistent with effective EGFR pathway blockade in glioblastoma cells.

Apoptosis Cell cycle arrest U87 glioblastoma

Procurement-Ready Purity and Solubility Profile for In Vitro and In Vivo Applications

Commercially available Egfr-IN-86 (EGFR-IN-86) is supplied with a purity of 99.92% . The compound exhibits high solubility in DMSO (100 mg/mL, 236.13 mM) enabling convenient preparation of concentrated stock solutions for in vitro experiments . For in vivo applications, a validated formulation protocol using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline yields a clear solution at concentrations of ≥2.5 mg/mL (5.90 mM) .

Purity Solubility In vivo formulation

Activity Against EGFR-Mutant Glioblastoma Cells

The original research article evaluating Egfr-IN-86 included testing against a U87 glioblastoma cell line engineered to express mutant EGFR [1]. While quantitative IC50 values for the mutant cell line are not provided in the accessible abstract, the inclusion of this assay in the study design indicates that the compound was specifically assessed for activity in the EGFR-mutant glioblastoma context [1].

EGFR mutant Glioblastoma U87 mutant

Optimal Research Applications for Egfr-IN-86 Based on Quantitative Evidence


In Vitro Glioblastoma Studies Requiring Superior Wild-Type EGFR Potency

Egfr-IN-86 is well-suited for in vitro glioblastoma research where potent inhibition of wild-type EGFR is a primary experimental requirement. Its 1.5 nM biochemical IC50 [1] and 122-fold potency advantage over osimertinib in the wild-type context make it a compelling choice for studies in U87 and other wild-type EGFR-expressing glioblastoma models [1]. The validated apoptosis induction and G2/M cell cycle arrest in U87 cells [1] provide clear phenotypic endpoints for dose-response and mechanistic investigations.

Comparative Studies Requiring Direct Benchmarking Against Erlotinib

Researchers conducting comparative analyses of EGFR inhibitors will benefit from the direct head-to-head data available for Egfr-IN-86 versus erlotinib [1]. The 1.53-fold superior potency of Egfr-IN-86 (IC50 1.5 nM) relative to erlotinib (IC50 2.3 nM) measured in the same biochemical assay [1] provides a quantitative benchmark for structure-activity relationship (SAR) studies, combination therapy experiments, or investigations into differential signaling pathway modulation.

Transitional Studies from In Vitro to In Vivo Glioblastoma Models

For research programs planning to advance from in vitro characterization to in vivo efficacy studies, Egfr-IN-86 offers a defined solubility and formulation pathway. The compound's high DMSO solubility (100 mg/mL) supports the preparation of concentrated stock solutions for in vitro work , while the validated in vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) yielding clear solutions at ≥2.5 mg/mL reduces formulation-related experimental variability and facilitates dosing regimen optimization in preclinical glioblastoma models.

Glioblastoma Cell Line Panel Screening for Novel EGFR-Targeted Combinations

Egfr-IN-86's demonstrated preferential antiproliferative activity in glioblastoma cells relative to breast and lung cancer cell lines [1] positions it as a useful tool compound for screening novel drug combinations specifically in glioblastoma models. Its high purity (99.92%) ensures that observed biological effects are attributable to the intended active compound, minimizing confounding variables in combination screens where additive or synergistic effects are being evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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